5-methoxy-4-nitro-1H-indene
Overview
Description
5-methoxy-4-nitro-1H-indene is a chemical compound with the molecular formula C10H9NO3 . It is a derivative of indene, a polycyclic hydrocarbon. The compound contains a methoxy group (-OCH3) and a nitro group (-NO2) attached to the indene ring .
Molecular Structure Analysis
The molecular structure of 5-methoxy-4-nitro-1H-indene consists of a 1H-indene ring with a methoxy group (-OCH3) at the 5th position and a nitro group (-NO2) at the 4th position . The molecular weight of the compound is 191.19 .Scientific Research Applications
Life Science Research
5-methoxy-4-nitro-1H-indene: has potential applications in life sciences due to its structural similarity to indole derivatives, which are prevalent in natural products and drugs . Its nitro group could be reduced to an amine, facilitating the synthesis of compounds with biological activity. This compound could be used to study cell biology, as indole derivatives play a significant role in cellular processes.
Material Science
In material science, 5-methoxy-4-nitro-1H-indene could be utilized as a precursor for the synthesis of novel organic materials. Its molecular structure allows for the introduction of various functional groups, which can lead to the development of new polymers or small molecules with unique optical or electronic properties .
Chemical Synthesis
This compound is valuable in chemical synthesis as a building block for the construction of complex molecules. Its reactive nitro group can undergo various transformations, making it a versatile reagent for the synthesis of pharmaceuticals or agrochemicals .
Chromatography
5-methoxy-4-nitro-1H-indene: can serve as a standard or reference compound in chromatographic analysis due to its distinct chemical properties. It could be used to calibrate equipment or develop new chromatographic methods for the separation of similar compounds .
Analytical Research
In analytical research, 5-methoxy-4-nitro-1H-indene could be employed in the development of analytical methods. Its unique structure makes it suitable for use in NMR, HPLC, LC-MS, and UPLC, aiding in the identification and quantification of substances in complex mixtures .
Retinoic Acid Receptor Research
Indene derivatives have been studied as retinoic acid receptor α (RARα) agonists, which are important in the control of cellular differentiation and apoptosis5-methoxy-4-nitro-1H-indene could be modified to explore its potential as a RARα agonist, contributing to cancer therapy and prevention research .
Mechanism of Action
Target of Action
Indole derivatives are known to interact with a variety of biological targets. They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
The specific mode of action can vary widely depending on the specific indole derivative and its target. Generally, these compounds can bind with high affinity to multiple receptors, influencing their activity .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, depending on the specific compound and its targets. Some indole derivatives have shown inhibitory activity against certain viruses and cancer cells .
properties
IUPAC Name |
5-methoxy-4-nitro-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-9-6-5-7-3-2-4-8(7)10(9)11(12)13/h2,4-6H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOAYKSFAKRBLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC=C2)C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-4-nitro-1H-indene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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